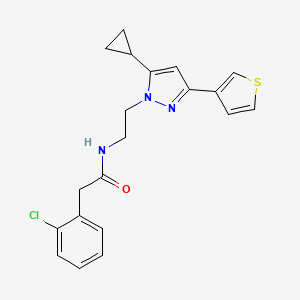

2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c21-17-4-2-1-3-15(17)11-20(25)22-8-9-24-19(14-5-6-14)12-18(23-24)16-7-10-26-13-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNQYZLOFQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

- Common Name : 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- CAS Number : 2034477-23-9

- Molecular Formula : CHClNOS

- Molecular Weight : 385.9 g/mol

This compound is a novel chemical entity with potential applications in pharmacology, particularly in the fields of neurodegenerative diseases and cancer therapy. Its structure features a chlorophenyl group, a cyclopropyl moiety, and a thiophene ring, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein targets involved in neurodegenerative processes, potentially modulating pathways associated with Alzheimer's disease and other cognitive disorders.

Pharmacological Effects

- Neuroprotective Properties :

- Anticancer Activity :

- Antimicrobial Activity :

Case Studies

Several case studies have explored related compounds with similar structures:

- Neuroprotective Study :

- Anticancer Study :

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC) | Reference |

|---|---|---|

| AChE Inhibition | ~30 nM | |

| Apoptosis Induction | Low µM range | |

| Antibacterial Efficacy | Varies by strain |

Table 2: Structural Variants and Their Activities

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl... | Anticancer | Induces apoptosis |

| 2-(benzo[d][1,3]dioxol-5-yl)... | Antifibrotic | Reduces fibrosis |

| 5-nitrofuran derivatives | Antibacterial | Effective against MRSA |

Scientific Research Applications

Structure

The structure of the compound includes a chlorophenyl group, a cyclopropyl moiety, and a thiophene ring, which contribute to its unique properties and biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the thiophene ring and the chlorophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell signaling pathways. Studies have shown that derivatives of chlorophenyl compounds can act as inhibitors of specific kinases involved in cancer progression .

Anti-inflammatory Effects

In silico studies have suggested that this compound may function as a 5-lipoxygenase (5-LOX) inhibitor , which is significant for anti-inflammatory applications. The inhibition of 5-LOX can lead to reduced production of leukotrienes, mediators involved in inflammatory responses . This property makes it a candidate for further development as an anti-inflammatory drug.

Antimicrobial Properties

Similar compounds have been documented for their antimicrobial activities. The structural components of this compound suggest potential effectiveness against various microbial strains, including bacteria and fungi. The presence of the thiophene ring is particularly noted for its role in enhancing antimicrobial efficacy .

Neurological Applications

The compound's structure suggests possible interactions with G protein-coupled receptors (GPCRs), which are crucial in neurological signaling pathways. Research into similar compounds has indicated potential uses in treating conditions such as epilepsy and other neurological disorders .

Synthesis and Characterization

The synthesis of 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring: Utilizing thiophene derivatives to create the necessary ring structure.

- Cyclopropyl Group Introduction: Employing cyclopropyl precursors to attach to the main chain.

- Final Coupling Reactions: Combining the chlorophenyl and acetamide groups through standard amide coupling techniques.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of structurally similar compounds through molecular docking simulations, indicating that modifications could enhance binding affinity to 5-LOX, suggesting that further optimization could yield more potent inhibitors .

Case Study 2: Antimicrobial Efficacy

Research has shown that related compounds exhibit significant antimicrobial activity against specific bacterial strains, prompting further investigation into this compound's potential effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React a pyrazole precursor (e.g., 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole) with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 h, monitored by TLC) to form the acetamide intermediate .

- Step 2 : Introduce the 2-(2-chlorophenyl) group via coupling reactions (e.g., Suzuki-Miyaura) or alkylation. Use THF as a solvent at 0–5°C to control exothermic reactions .

- Key Considerations : Solvent choice (e.g., THF vs. ethanol) impacts reaction kinetics and purity. Reflux conditions must balance reaction efficiency and thermal stability of intermediates .

Q. How can researchers purify and characterize this compound?

- Purification : Recrystallize crude products using solvent mixtures like ethanol-dioxane (1:2) or pet-ether to remove unreacted starting materials .

- Characterization :

- Melting Point : Determine purity via sharp melting point ranges .

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., pyrazole protons at δ 6.5–7.5 ppm, thiophene protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., bond angles and torsion angles in the pyrazole-thiophene moiety) .

Q. What analytical techniques are critical for assessing structural integrity?

- TLC : Monitor reaction progress using silica gel plates (hexane:ethyl acetate, 3:1) .

- HPLC-MS : Quantify purity (>95%) and detect trace by-products (e.g., unreacted chloroacetyl chloride) .

- FTIR : Identify functional groups (e.g., C=O stretch at 1680–1720 cm, N-H bend at 1540 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Root Cause Analysis :

- By-Product Formation : Side reactions (e.g., over-alkylation) may occur if stoichiometry is mismatched. Use -NMR to detect unexpected adducts .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while ethanol may promote decomposition at high temperatures .

- Mitigation : Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent, catalyst loading) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electron-rich regions (e.g., pyrazole ring) for electrophilic attack. DFT studies (B3LYP/6-31G*) show LUMO energies near -1.5 eV, indicating moderate electrophilicity .

- Molecular Electrostatic Potential (MESP) : Identify nucleophilic sites (e.g., thiophene sulfur) for derivatization .

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. What strategies enable structural modifications to enhance biological activity?

- Functionalization Sites :

- Chloroacetamide Group : Replace chlorine with azide or amine via nucleophilic substitution to improve solubility .

- Cyclopropyl Ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate pyrazole ring electronics .

- Derivative Synthesis : Use the compound as a scaffold to synthesize thiazole or 1,3,4-thiadiazole hybrids for SAR studies .

Q. How should researchers design experiments to evaluate in vivo pharmacological activity?

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC values <10 μM suggest therapeutic potential .

- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema) to assess anti-inflammatory activity .

- ADMET Profiling : Use Caco-2 cells for permeability assays and hepatic microsomes for metabolic stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.